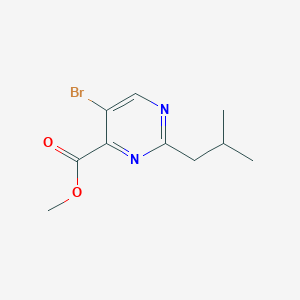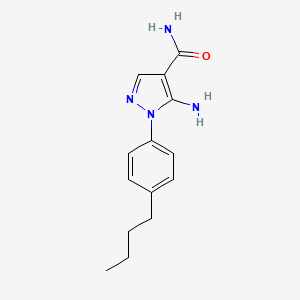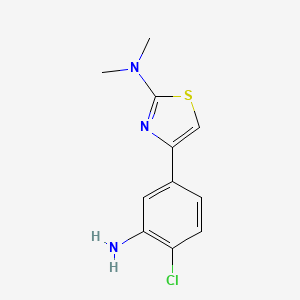
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a bromine atom at the 5th position, an isobutyl group at the 2nd position, and a methyl ester group at the 4th position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method includes the reaction of 2-isobutylpyrimidine-4-carboxylic acid with bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-2-isobutylpyrimidine-4-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
化学反应分析
Types of Reactions
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.
Reduction Products: Dehalogenated pyrimidine derivatives.
Hydrolysis Products: 5-bromo-2-isobutylpyrimidine-4-carboxylic acid.
科学研究应用
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use, such as antimicrobial or antiviral activity.
相似化合物的比较
Similar Compounds
Methyl 5-bromo-2-methylthio-pyrimidine-4-carboxylate: Similar structure but with a methylthio group instead of an isobutyl group.
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate: Similar structure but with a methyl group instead of an isobutyl group.
Methyl 5-bromo-2-ethylpyrimidine-4-carboxylate: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate is unique due to the presence of the isobutyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall efficacy in various applications compared to its similar counterparts.
属性
分子式 |
C10H13BrN2O2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC 名称 |
methyl 5-bromo-2-(2-methylpropyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)4-8-12-5-7(11)9(13-8)10(14)15-3/h5-6H,4H2,1-3H3 |
InChI 键 |
GVGJUOZACHYREP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC=C(C(=N1)C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)

![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)

![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)



![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)

![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)


